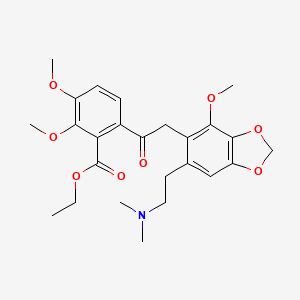![molecular formula C72H64N4O16Rh2 B13777905 2-(1,3-Dioxobenzo[f]isoindol-2-yl)-3,3-dimethylbutanoate;rhodium(2+)](/img/structure/B13777905.png)
2-(1,3-Dioxobenzo[f]isoindol-2-yl)-3,3-dimethylbutanoate;rhodium(2+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3-Dioxobenzo[f]isoindol-2-yl)-3,3-dimethylbutanoate;rhodium(2+) is a complex organometallic compound that has garnered significant interest in the fields of chemistry and materials science. This compound features a rhodium center coordinated to a ligand derived from 1,3-dioxobenzo[f]isoindole, which is further modified with a dimethylbutanoate group. The unique structure of this compound imparts it with distinct chemical and physical properties, making it a valuable subject of study for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Dioxobenzo[f]isoindol-2-yl)-3,3-dimethylbutanoate;rhodium(2+) typically involves the coordination of rhodium with the ligand. One common method involves the reaction of rhodium chloride with the ligand precursor in the presence of a suitable base. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is often performed at elevated temperatures to facilitate the formation of the complex.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Purification steps such as recrystallization or chromatography may be employed to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1,3-Dioxobenzo[f]isoindol-2-yl)-3,3-dimethylbutanoate;rhodium(2+) can undergo various types of chemical reactions, including:
Oxidation: The rhodium center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced under suitable conditions, often involving hydrogen gas or hydride donors.
Substitution: Ligands coordinated to the rhodium center can be substituted with other ligands through ligand exchange reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, or lithium aluminum hydride are often used.
Substitution: Ligand exchange reactions may involve the use of phosphines, amines, or other coordinating ligands.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state rhodium complexes, while reduction may produce rhodium hydrides or lower oxidation state complexes.
Applications De Recherche Scientifique
2-(1,3-Dioxobenzo[f]isoindol-2-yl)-3,3-dimethylbutanoate;rhodium(2+) has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various organic transformations, including hydrogenation, hydroformylation, and carbon-carbon bond formation reactions.
Biology: The compound’s potential as an anticancer agent is being explored due to its ability to interact with biological molecules and inhibit tumor growth.
Medicine: Research is ongoing to investigate its use in drug delivery systems and as a therapeutic agent.
Industry: It is employed in the synthesis of fine chemicals and pharmaceuticals, as well as in materials science for the development of advanced materials.
Mécanisme D'action
The mechanism by which 2-(1,3-Dioxobenzo[f]isoindol-2-yl)-3,3-dimethylbutanoate;rhodium(2+) exerts its effects involves the coordination of the rhodium center to various substrates. This coordination facilitates the activation of chemical bonds, enabling catalytic transformations. The molecular targets and pathways involved depend on the specific application, such as the interaction with DNA in biological systems or the activation of hydrogen in catalytic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(1,3-Dioxobenzo[f]isoindol-2-yl)ethyl trifluoromethanesulfonate
- 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanethioamide
- 2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-3-(4-methyl-5-oxo-2,5-dihydro-furan-2-yloxy)-but-2-enoic acid methyl ester
Uniqueness
What sets 2-(1,3-Dioxobenzo[f]isoindol-2-yl)-3,3-dimethylbutanoate;rhodium(2+) apart from similar compounds is its unique combination of a rhodium center with a highly functionalized ligand. This combination imparts distinct catalytic properties and reactivity, making it particularly valuable for specific applications in catalysis and materials science.
Propriétés
Formule moléculaire |
C72H64N4O16Rh2 |
|---|---|
Poids moléculaire |
1447.1 g/mol |
Nom IUPAC |
2-(1,3-dioxobenzo[f]isoindol-2-yl)-3,3-dimethylbutanoate;rhodium(2+) |
InChI |
InChI=1S/4C18H17NO4.2Rh/c4*1-18(2,3)14(17(22)23)19-15(20)12-8-10-6-4-5-7-11(10)9-13(12)16(19)21;;/h4*4-9,14H,1-3H3,(H,22,23);;/q;;;;2*+2/p-4 |
Clé InChI |
GQKDOTKNAAEFDS-UHFFFAOYSA-J |
SMILES canonique |
CC(C)(C)C(C(=O)[O-])N1C(=O)C2=CC3=CC=CC=C3C=C2C1=O.CC(C)(C)C(C(=O)[O-])N1C(=O)C2=CC3=CC=CC=C3C=C2C1=O.CC(C)(C)C(C(=O)[O-])N1C(=O)C2=CC3=CC=CC=C3C=C2C1=O.CC(C)(C)C(C(=O)[O-])N1C(=O)C2=CC3=CC=CC=C3C=C2C1=O.[Rh+2].[Rh+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



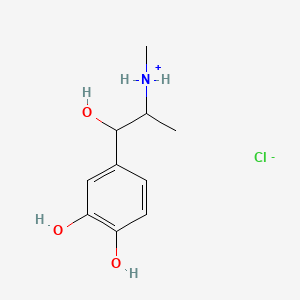
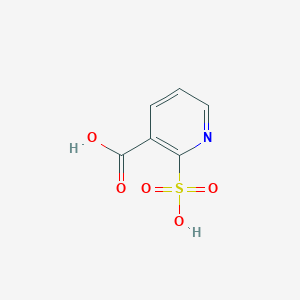

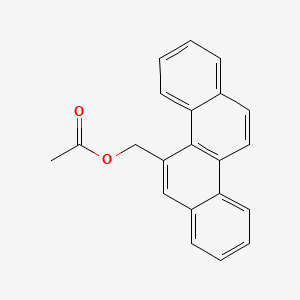

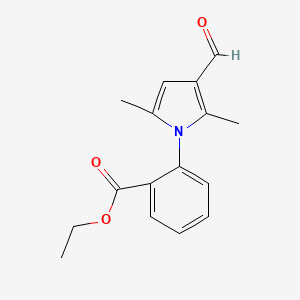
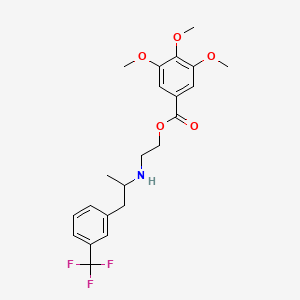

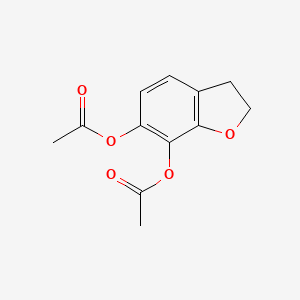

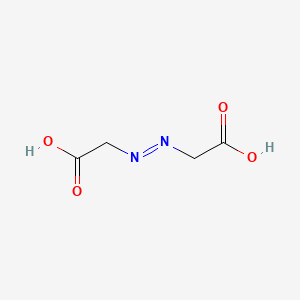
![[2-(1-methylpiperidin-2-yl)phenyl] N,N-dimethylcarbamate](/img/structure/B13777885.png)
